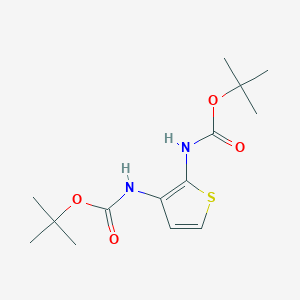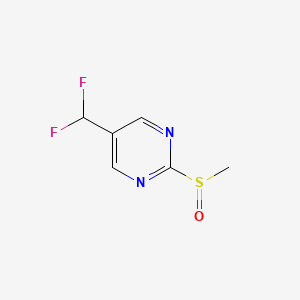![molecular formula C8H8N4O3 B13663669 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted derivatives when the methoxy group is replaced with other functional groups.
Aplicaciones Científicas De Investigación
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science:
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of JAK1 and JAK2 kinases, which are involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine include:
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-b]tetrazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and nitro groups in the triazolopyridine scaffold enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
8-methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-10-8-7(15-2)3-6(12(13)14)4-11(5)8/h3-4H,1-2H3 |
Clave InChI |
SPOLODMVHNOBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)








![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)

